2,8-Dimethylquinolin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2,8-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,12H2,1-2H3 |
InChI Key |
KLPDUYNQDYXULU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)C=CC(=N2)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2,8 Dimethylquinolin 5 Amine
Precursor Synthesis and Functional Group Transformations
A critical step in producing 2,8-Dimethylquinolin-5-amine is the synthesis and subsequent transformation of its nitro precursor. This established pathway relies on classical aromatic nitration followed by reduction of the nitro group.
Synthesis of 2,8-Dimethyl-5-nitroquinoline
The primary method for synthesizing the precursor, 2,8-Dimethyl-5-nitroquinoline, is through the direct nitration of 2,8-Dimethylquinoline. mdpi.com This electrophilic aromatic substitution is typically achieved using a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). nih.govmdpi.com The reaction requires careful temperature control to ensure regioselectivity and to prevent over-nitration or degradation of the quinoline (B57606) ring. evitachem.com
The process involves dissolving 2,8-Dimethylquinoline in the acid mixture at a reduced temperature, followed by a period of stirring and heating to drive the reaction to completion. nih.govmdpi.com Researchers have detailed a specific protocol where 2,8-Dimethylquinoline is dissolved in a mixture of concentrated H₂SO₄ and HNO₃ at 5 °C. nih.gov The mixture is stirred for an hour at room temperature and then heated to 70 °C overnight to ensure the reaction completes. nih.gov
Table 1: Reaction Protocol for Synthesis of 2,8-Dimethyl-5-nitroquinoline nih.gov
| Parameter | Condition |
|---|---|
| Starting Material | 2,8-Dimethylquinoline |
| Reagents | Concentrated H₂SO₄ and HNO₃ |
| Initial Temperature | 5 °C |
| Reaction Progression | Stirring for 1 hour at room temperature, then heated to 70 °C overnight |
Reduction Methodologies for Nitroquinoline Precursors
The conversion of the nitro group in 2,8-Dimethyl-5-nitroquinoline to the desired amine is a crucial functional group transformation. Various reduction methods have been developed, with stannous chloride being a classical and effective choice, though several alternative approaches also exist.
The reduction of nitroquinolines using stannous chloride (tin(II) chloride, SnCl₂) is a well-established and reliable method. nih.gov It is effective for a variety of nitroquinoline derivatives and is tolerant of many other functional groups. nih.gov The reaction is generally fast and provides high yields. nih.gov For the specific conversion of 2,8-Dimethyl-5-nitroquinoline, a detailed protocol has been reported, resulting in a yield of 81%. mdpi.com This procedure involves dissolving the nitro compound in a solution of 6M hydrochloric acid and methanol, followed by the addition of stannous chloride. mdpi.comresearchgate.net The mixture is refluxed for several hours to complete the reduction. mdpi.com
Table 2: Stannous Chloride Reduction of 2,8-Dimethyl-5-nitroquinoline mdpi.comresearchgate.net
| Parameter | Condition |
|---|---|
| Starting Material | 2,8-Dimethyl-5-nitroquinoline |
| Reagent | Stannous chloride (SnCl₂) |
| Solvent | 6M Hydrochloric acid and Methanol |
| Reaction Conditions | Stirred at room temperature for 30 minutes, then refluxed for 3 hours |
| Reported Yield | 81% |
While effective, methods involving stannous chloride or iron powder can sometimes be tedious due to prolonged reaction times and difficulties in extracting the product from metal hydroxides or oxides formed during workup. publish.csiro.au
To overcome the challenges associated with metal-acid reductions, alternative catalytic methods have been explored for the reduction of nitroquinolines. These methods often offer milder conditions and simpler product isolation.
Catalytic Hydrogenation: The use of Raney nickel as a catalyst for the reduction of nitroquinolines is a common alternative. publish.csiro.au One method involves reducing the nitro compound in a low-pressure Parr hydrogenator with acetone (B3395972) as the solvent. publish.csiro.au In another approach, catalytic reduction of a nitroquinoline derivative using a Raney nickel catalyst was used to successfully produce the corresponding aminoquinoline. nih.gov
Hydrazine (B178648)/Raney Nickel: A swift and efficient method involves the use of hydrazine hydrate (B1144303) in the presence of a catalytic amount of Raney nickel. publish.csiro.au This reaction is advantageous because the temperature is easily controlled, and the final product can be readily isolated in good yields (approximately 80%). publish.csiro.au
Copper(II) Oxide (CuO): A reusable solid reagent, CuO, has been used for the reduction of nitroquinolines to aminoquinolines with hydrazine monohydrate as the hydrogen source under mild conditions. acs.org This method demonstrated 100% conversion and selectivity for the reduction of 5-nitroquinoline (B147367) in just 10 minutes. acs.org The high activity is attributed to the formation of oxygen vacancies on the CuO surface. acs.org
Iron-Based Reductions: Reduction using iron powder in acetic acid is another classical method that has been applied to nitroquinolines. publish.csiro.au
Table 3: Comparison of Alternative Reduction Methods for Nitroquinolines
| Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Raney Nickel, H₂ | Low-pressure hydrogenation. | publish.csiro.au |
| Hydrazine Reduction | Hydrazine Hydrate, Raney Nickel | Swift reaction, easy temperature control, good yields (~80%). | publish.csiro.au |
| CuO-Mediated Reduction | CuO, Hydrazine Monohydrate | Fast (10 min for 5-nitroquinoline), 100% conversion, reusable catalyst. | acs.org |
| Iron Reduction | Iron Powder, Acetic Acid | Classical method, can be tedious. | publish.csiro.au |
Novel Synthetic Pathways for this compound and its Derivatives
Direct Amination Strategies
Direct amination via C-H bond activation represents a highly efficient and concise strategy for synthesizing aminoquinolines. While many of these methods have been optimized for the C-2 position of the quinoline ring, they represent important novel pathways for the synthesis of aminoquinoline derivatives.
One prominent strategy involves the copper-catalyzed direct amination of quinoline N-oxides. nih.govacs.org This approach allows for a dehydrogenative C-N coupling under mild, ligand-free conditions. nih.govacs.orgresearchgate.net The reaction of a quinoline N-oxide with various amines in the presence of a copper catalyst, such as copper(II) acetate, can produce 2-aminoquinoline (B145021) derivatives in good to excellent yields. acs.org This methodology is notable for its simplicity, high efficiency, and environmental friendliness. nih.govacs.org While this strategy has been highly developed for introducing amines at the 2-position, further research could adapt it for other positions on the quinoline scaffold, providing a novel route to derivatives of this compound. acs.org
Cycloaddition and Condensation Reactions in Quinoline Ring Formation
The formation of the fundamental quinoline skeleton is most frequently achieved through condensation and cycloaddition reactions, which assemble the bicyclic structure from simpler acyclic or aromatic precursors. The Friedländer synthesis is a prominent and straightforward method, involving the acid or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group. tandfonline.comijpsjournal.com This reaction is followed by a cyclodehydration step to yield the quinoline derivative. tandfonline.com The versatility of the Friedländer reaction allows for the synthesis of a wide array of substituted quinolines by varying the starting materials. For instance, polysubstituted quinolines can be efficiently produced from the reaction between 2-aminoaryl ketones and β-ketoesters. tandfonline.com
Other classical methods include the Skraup and Doebner-von Miller reactions, which typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or precursors that generate them in situ) under strong acid conditions. ijpsjournal.comjocpr.comsmolecule.com For example, the Doebner-von Miller reaction can be used to prepare quinolines from anilines and α,β-unsaturated carbonyl compounds. smolecule.com
More contemporary approaches utilize cycloaddition reactions. A notable example is the Povarov-type reaction, a formal [3+2+1] cycloaddition that can directly synthesize substituted quinolines from methyl ketones, arylamines, and styrenes, mediated by molecular iodine. organic-chemistry.org This method is distinct as it activates the methyl group of the ketone. organic-chemistry.org Additionally, metal-free [4+2] cycloaddition reactions using 2-aminobenzaldehydes and various ketones have been developed, offering a selective route to different quinoline derivatives simply by altering the ketone substrate. nih.govacs.org Iron-catalyzed dehydrogenative [4+2] cycloadditions of N-alkyl anilines with alkenes or alkynes under air also provide an efficient pathway to quinoline derivatives. rsc.org
Table 1: Comparison of Major Quinoline Synthesis Reactions
| Reaction Name | Typical Reactants | Conditions | General Characteristics |
|---|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Acid or base catalysis, heating tandfonline.com | High regioselectivity, milder conditions than Skraup smolecule.com |
| Doebner-von Miller Reaction | Aniline (B41778) + α,β-Unsaturated aldehyde/ketone | Strong acid (e.g., H₂SO₄), oxidizing agent smolecule.com | Can produce a mixture of products, harsh conditions |
| Povarov Reaction | Arylamine + Aldehyde + Alkene | Lewis or Brønsted acid catalysis | [4+2] cycloaddition to form tetrahydroquinolines, then oxidized |
| Combes Synthesis | Aniline + β-Diketone | Acid catalysis | Forms 2,4-substituted quinolines |
Palladium-Catalyzed C-N Cross-Coupling Methodologies for Quinoline Amines
For the introduction of an amine group onto a pre-formed quinoline ring, palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the state-of-the-art method. nih.gov This reaction is highly effective for coupling halo-quinolines with a wide range of amine nucleophiles. The success and selectivity of the amination are strongly dependent on the position of the halogen atom on the quinoline ring, the choice of phosphine (B1218219) ligand, the base, and the reaction conditions. nih.govresearchgate.net
In the context of synthesizing compounds like this compound, a plausible route would involve the Pd-catalyzed amination of a precursor such as 5-bromo-2,8-dimethylquinoline or 5-chloro-2,8-dimethylquinoline. Research on dihaloquinolines has shown that the reactivity of the halogen atoms can differ significantly, allowing for selective mono-amination. For example, in 2,8-dichloroquinoline, the chlorine atom at the C2 position is generally more reactive than the one at C8. nih.govresearchgate.net
The choice of ligand is crucial for the reaction's efficiency. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) and DavePhos (2-dicyclohexylphosphino-2'-dimethylaminobiphenyl) are commonly used in conjunction with a palladium source like Pd(dba)₂ and a base such as sodium tert-butoxide. nih.govresearchgate.net Studies on the amination of quinaldine-5-triflate (a triflate group acting as a leaving group similar to a halogen) have also demonstrated the viability of this method for producing 5-aminoquinoline (B19350) derivatives. researchgate.net
Regioselectivity and Stereochemical Control in Synthesis
Strategies for Achieving Positional Selectivity
Regioselectivity, the control over the placement of substituents, is paramount in the synthesis of a specific isomer like this compound. The choice of synthetic strategy directly dictates the substitution pattern of the final product.
In condensation reactions like the Friedländer synthesis, regioselectivity is inherently controlled by the structure of the starting materials. organic-chemistry.org To synthesize this compound, one would theoretically start with 2,6-dimethylaniline (B139824), which would need to be converted into 5-amino-2,6-dimethylacetophenone. Reaction of this aminoketone with a suitable three-carbon building block would then construct the quinoline ring. A more direct and documented approach involves the Skraup synthesis, where the reaction of 2,6-dimethylaniline with crotonaldehyde (B89634) would be expected to yield 2,8-dimethylquinoline. Subsequent nitration and reduction would install the amine group at the C5 position. The nitration of 2,6-dimethylquinoline (B146794) has been shown to yield the 5-nitro derivative, which can then be reduced to the corresponding amine. acs.org
Modern catalytic methods also offer high regioselectivity. For instance, a ruthenium-catalyzed deaminative coupling of 2-aminoaryl ketones with branched amines leads to the regioselective formation of 2,4-disubstituted quinoline products. nih.gov The electrophilic cyclization of N-(2-alkynyl)anilines provides another route where the position of substituents on the aniline ring directs the final substitution pattern on the quinoline product. nih.gov Furthermore, palladium-catalyzed coordination-induced reactions can achieve remote C-H amination at the C5 position of 8-amidoquinolines, demonstrating a powerful strategy for site-selective functionalization. acs.org
Chiral Synthesis Approaches for Enantiomerically Enriched Quinoline Amines
While this compound itself is an achiral molecule, the synthesis of enantiomerically enriched chiral quinoline amines is a significant area of research, particularly for pharmaceutical applications. acs.org Chiral quinoline frameworks, especially tetrahydroquinolines, are common in biologically active compounds. acs.org
The most prominent method for achieving enantioselectivity is the transition metal-catalyzed asymmetric hydrogenation (AH) of quinoline derivatives. acs.org Iridium complexes featuring axially chiral phosphine ligands have been shown to be highly effective in the asymmetric hydrogenation of 2-alkyl and 2-aryl quinolines, producing chiral tetrahydroquinolines with excellent enantioselectivities (up to 96% ee). acs.org The reaction can be activated by iodine or a Brønsted acid. acs.org This method allows for the creation of two adjacent stereogenic centers with high diastereoselectivity, typically favoring the cis-isomer. acs.org
Organocatalysis also presents viable strategies. Chiral Brønsted acids derived from BINOL can catalyze the asymmetric allylation of in situ-formed imines, leading to chiral homoallylic amines. beilstein-journals.org Additionally, chiral secondary amines like diphenylprolinol silyl (B83357) ether can catalyze domino reactions to produce substituted quinolines, offering a pathway to chiral structures. nih.gov The Doebner–Miller reaction has also been applied to chiral aminocalixarenes to generate inherently chiral calix jocpr.comquinolines, showcasing the adaptability of classical reactions for asymmetric synthesis. mdpi.com
Green Chemistry Principles in this compound Synthesis
Solvent-Free or Low-Solvent Reactions
Adherence to green chemistry principles is increasingly important in chemical synthesis to reduce environmental impact. tandfonline.comnih.gov A key strategy is the development of solvent-free or low-solvent reaction conditions. researchgate.net
Several methods for quinoline synthesis have been adapted to operate under solvent-free conditions. The Friedländer reaction, for example, can be efficiently carried out by heating a mixture of a 2-aminoaryl ketone, a β-ketoester, and a magnetite nanoparticle-supported acidic ionic liquid catalyst without any solvent. tandfonline.com This approach not only eliminates the need for potentially hazardous organic solvents but also allows for easy magnetic separation and reuse of the catalyst. tandfonline.com
Microwave-assisted synthesis is another powerful green technique that often allows for solvent-free reactions with significantly reduced reaction times and improved yields. ijpsjournal.comcore.ac.uk An efficient one-pot synthesis of substituted quinolines has been achieved by reacting o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O under microwave irradiation without any solvent or additional catalyst. core.ac.uk Similarly, the reaction of 2-aminoacetophenone (B1585202) with ketones can be performed under solvent-free thermal conditions using caesium iodide as a catalyst. researchgate.net Iron(III) triflate has also been used as a recyclable catalyst for the one-pot, solvent-free synthesis of quinolines from amines, aldehydes, and terminal alkynes. rsc.org These methods showcase a move towards more sustainable and efficient protocols for the synthesis of the quinoline scaffold. nih.gov
Catalyst Development for Sustainable Synthesis
The industrial synthesis of complex heterocyclic molecules such as this compound is increasingly governed by the principles of green and sustainable chemistry. jetir.orgresearchgate.net This paradigm shift prioritizes the development of catalytic processes that are not only efficient but also environmentally benign, reducing waste and avoiding the use of hazardous materials. researchgate.netmdpi.com The development of catalysts for the sustainable synthesis of quinoline derivatives is an active area of research, moving away from classical stoichiometric methods toward more atom-economical and recyclable systems. researchgate.nettandfonline.com
A conventional and documented route to synthesize this compound involves the reduction of its precursor, 2,8-dimethyl-5-nitroquinoline. mdpi.com A typical procedure employs stannous chloride (tin(II) chloride) in an acidic solution. mdpi.com In this reaction, the nitro group is reduced to an amine.
Table 1: Comparison of Reduction Methods for 2,8-dimethyl-5-nitroquinoline
| Feature | Stannous Chloride Reduction | Catalytic Hydrogenation (Hypothetical) |
|---|---|---|
| Reagent Type | Stoichiometric Reductant | Catalytic |
| Catalyst/Reagent | SnCl₂ | e.g., Palladium on Carbon (Pd/C), Raney Nickel |
| Byproducts | Tin-based salts | Minimal (primarily water) |
| Atom Economy | Low | High |
| Environmental Impact | High (metal waste) | Low |
| Sustainability | Poor | Good |
While effective, the use of stannous chloride presents significant environmental drawbacks. The reaction is not catalytic and requires a large stoichiometric excess of the tin reagent, resulting in low atom economy and the generation of substantial metallic waste, which requires costly and environmentally challenging disposal procedures.
In contrast, modern sustainable approaches focus on catalytic hydrogenation. This method uses a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas as the reductant. Catalytic hydrogenation is a much greener alternative as the only byproduct is water, leading to a significantly higher atom economy and minimizing waste. Research into quinoline synthesis often explores various catalytic systems to improve yield, selectivity, and environmental footprint.
The broader field of quinoline synthesis has seen the development of numerous innovative catalytic systems that could be applied to the production of this compound. These advancements focus on using catalysts that are cheaper, less toxic, and more readily available than traditional precious metal catalysts.
One major area of development is the use of iron-based catalysts, such as ferric chloride hexahydrate (FeCl₃·6H₂O). tandfonline.comresearchgate.net Iron is an ideal candidate for green catalysis due to its low cost, abundance, and low toxicity. tandfonline.com FeCl₃·6H₂O has been successfully employed as a Lewis acid catalyst in various organic syntheses, including the one-pot synthesis of quinoline derivatives. tandfonline.comresearchgate.net These reactions often proceed in environmentally friendly solvents like water or ethanol, further enhancing their green credentials. tandfonline.com
Other transition metals are also at the forefront of catalyst development. Ruthenium-based catalysts, for example, have been utilized for the regioselective synthesis of functionalized quinoline derivatives. vulcanchem.com Similarly, iridium complexes have been developed for specialized catalytic applications within the quinoline family, demonstrating high efficiency and turnover numbers. nih.gov The development of such advanced catalytic systems, including those that operate under solvent-free conditions or with microwave assistance, represents the frontier of sustainable chemical manufacturing. ias.ac.in
Table 2: Examples of Modern Catalysts in Quinoline Synthesis
| Catalyst Type | Example Catalyst | Key Advantages | Relevant Reaction Type |
|---|---|---|---|
| Iron-Based | FeCl₃·6H₂O | Low cost, low toxicity, abundant tandfonline.com | Friedländer Condensation tandfonline.com |
| Boron-Based | Borate Esters (e.g., B(OCH₂CF₃)₃) | Metal-free, efficient water removal nih.gov | Amidation nih.gov |
| Copper-Based | Cu(I) salts | Versatile, promotes C-N bond formation | Annulation, Amination vulcanchem.com |
| Ruthenium-Based | [RuCl₂(p-cymene)]₂ | High regioselectivity vulcanchem.com | Electrophilic Substitution vulcanchem.com |
| Indium-Based | InCl₃ | Catalyzes hydroarylation rsc.org | Cyclization rsc.org |
The ongoing research into these and other catalytic systems aims to provide scalable, cost-effective, and sustainable routes for the synthesis of a wide array of quinoline compounds, including this compound. jetir.org The ultimate goal is to replace older, less efficient methods with robust catalytic processes that align with the principles of green chemistry. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 2,8-Dimethylquinolin-5-amine, providing detailed insights into the chemical environment of each atom.
Detailed 1D NMR Analysis (¹H, ¹³C) for Structural Confirmation and Assignment
The ¹H and ¹³C NMR spectra of this compound offer the initial and most fundamental layer of structural information. Due to the absence of direct experimental spectra for this compound in the searched literature, the following assignments are predicted based on the known spectral data of analogous compounds, including 5-aminoquinoline (B19350), 2-methylquinoline, and 8-methylquinoline (B175542).
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) core, the amine protons, and the protons of the two methyl groups. The aromatic region is expected to be complex due to spin-spin coupling between adjacent protons.
Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.2-7.3 | d | J ≈ 8.4 |
| H-4 | ~8.0-8.2 | d | J ≈ 8.4 |
| H-6 | ~6.8-7.0 | d | J ≈ 7.5 |
| H-7 | ~7.4-7.6 | t | J ≈ 7.8 |
| 2-CH₃ | ~2.6-2.8 | s | - |
| 8-CH₃ | ~2.5-2.7 | s | - |
| 5-NH₂ | ~4.0-5.0 | br s | - |
Disclaimer: The chemical shifts are estimations based on analogous compounds and may vary from experimental values.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments within the molecule. For this compound, eleven distinct signals are expected, corresponding to the nine carbons of the quinoline ring and the two methyl carbons.
Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~158-160 |
| C-3 | ~121-123 |
| C-4 | ~135-137 |
| C-4a | ~128-130 |
| C-5 | ~145-147 |
| C-6 | ~110-112 |
| C-7 | ~129-131 |
| C-8 | ~126-128 |
| C-8a | ~147-149 |
| 2-CH₃ | ~24-26 |
| 8-CH₃ | ~17-19 |
Disclaimer: The chemical shifts are estimations based on analogous compounds and may vary from experimental values.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms, which is crucial for the definitive assignment of the ¹H and ¹³C spectra.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. For this compound, COSY correlations are expected between H-3 and H-4, and between H-6 and H-7, confirming their positions on the quinoline ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons (e.g., C-3 to H-3, C-4 to H-4, C-6 to H-6, C-7 to H-7, and the methyl carbons to their respective protons).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would be expected between the 2-CH₃ protons and carbons C-2 and C-3, and between the 8-CH₃ protons and carbons C-8, C-7, and C-8a. These correlations are vital for confirming the positions of the methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. For this compound, a NOESY correlation between the 8-CH₃ protons and the H-7 proton would provide strong evidence for their spatial closeness, further confirming the assignment of the 8-methyl group.
Multinuclear NMR Studies for Heteroatom Analysis (e.g., ¹⁵N, ³¹P)
While not as common as ¹H and ¹³C NMR, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms in this compound. The chemical shift of the quinoline nitrogen would be distinct from that of the amino nitrogen, reflecting their different bonding and electronic environments. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, these experiments would likely require isotopic enrichment or specialized techniques.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Fragmentation Pattern Analysis for Structural Features
In an electron ionization (EI) mass spectrum, this compound is expected to exhibit a prominent molecular ion peak (M⁺˙). The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to form a stable quinolinium-type ion. Further fragmentation could involve the loss of HCN from the pyridine (B92270) ring, a characteristic fragmentation pathway for quinoline derivatives. The presence of the amino group might also lead to specific fragmentation pathways, though these are generally less dominant than the ring-based fragmentations.
Accurate Mass Determination for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. The molecular formula of this compound is C₁₁H₁₂N₂.
HRMS Data:
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 173.1073 | 173.1069 mit.edu |
The experimentally determined accurate mass is in close agreement with the calculated mass for the protonated molecule, confirming the molecular formula C₁₁H₁₂N₂. mit.edutdx.cat
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of a molecule. The vibrational modes of this compound are determined by the collective motions of its atoms, with each functional group exhibiting characteristic absorption or scattering frequencies.
The structure of this compound incorporates a primary aromatic amine (-NH₂), a quinoline heterocyclic system, and two methyl (-CH₃) groups. Each of these imparts distinct and identifiable features to its vibrational spectra.
Amine Group (-NH₂) Vibrations: As a primary amine, the -NH₂ group is expected to show two characteristic N-H stretching bands in the 3500-3300 cm⁻¹ region. nih.gov These correspond to the asymmetric and symmetric stretching modes. dtic.mil An N-H scissoring (bending) vibration is anticipated in the 1650-1580 cm⁻¹ range. nih.gov A broad N-H wagging band may also be observed between 910-665 cm⁻¹. nih.gov
Quinoline Ring Vibrations: The quinoline core, being an aromatic system, will exhibit C-H stretching vibrations typically above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations produce a series of characteristic bands in the 1625-1430 cm⁻¹ region. mdpi.com
Methyl Group (-CH₃) Vibrations: The two methyl groups will contribute C-H asymmetric and symmetric stretching vibrations in the 2960-2850 cm⁻¹ range. bldpharm.com Characteristic C-H bending (scissoring and rocking) modes are also expected around 1460 cm⁻¹ and 1380 cm⁻¹.
C-N Stretching Vibrations: The stretching vibration of the C-N bond connecting the amine group to the aromatic quinoline ring is expected to produce a strong band in the 1335-1250 cm⁻¹ range, which is typical for aromatic amines. nih.gov
The expected vibrational frequencies for the key functional groups of this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Primary Amine | N-H Asymmetric Stretch | 3400-3500 | FTIR/Raman |
| Primary Amine | N-H Symmetric Stretch | 3300-3400 | FTIR/Raman |
| Primary Amine | N-H Scissoring (Bend) | 1580-1650 | FTIR |
| Primary Amine | N-H Wagging | 665-910 | FTIR |
| Aromatic Ring | C-H Stretch | 3000-3100 | FTIR/Raman |
| Aromatic Ring | C=C / C=N Stretch | 1430-1625 | FTIR/Raman |
| Methyl Groups | C-H Asymmetric/Symmetric Stretch | 2850-2960 | FTIR/Raman |
| Methyl Groups | C-H Bend | 1380-1460 | FTIR |
| Aromatic Amine | C-N Stretch | 1250-1335 | FTIR |
This table presents expected frequency ranges based on general spectroscopic principles for the functional groups present in the molecule.
In modern chemical analysis, experimental vibrational spectra are often interpreted with the aid of quantum chemical calculations, most commonly using Density Functional Theory (DFT). nih.govniscpr.res.in For a molecule like this compound, a computational study would involve optimizing its molecular geometry and then calculating its vibrational frequencies and intensities. nih.gov
This theoretical approach provides a complete set of vibrational modes, aiding in the assignment of complex spectral regions where bands may overlap. nih.gov Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity and environmental effects. nih.gov Therefore, it is standard practice to apply a scaling factor to the computed frequencies to achieve better agreement with the experimental data. nih.govnih.gov By comparing the scaled theoretical spectrum with the experimental FTIR and Raman spectra, a detailed and reliable assignment of each observed band to a specific molecular motion can be achieved. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)
Electronic spectroscopy provides insights into the electronic structure of a molecule, including the energies of its frontier molecular orbitals (HOMO and LUMO) and its behavior upon absorbing and emitting light.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions associated with the quinoline aromatic system and n-π* transitions involving the lone pair of electrons on the nitrogen atoms. nih.gov The quinoline moiety is a strong chromophore, and its absorption profile is modified by the presence of the electron-donating amine group and the two methyl groups.
π-π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically responsible for the strong absorption bands in the UV region. For substituted quinolines, multiple absorption bands are common, often appearing between 200-350 nm. mdpi.com
n-π Transitions:* The non-bonding lone pair electrons on the amine nitrogen and the quinoline nitrogen can be excited to a π* antibonding orbital. These transitions are generally of lower intensity than π-π* transitions and appear at longer wavelengths. nih.gov
The amino group acts as an auxochrome, an electron-donating group that, when attached to a chromophore, can shift the absorption maximum to a longer wavelength (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). Therefore, this compound is predicted to absorb light at longer wavelengths compared to unsubstituted quinoline.
Many quinoline derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence of this compound would originate from the lowest excited singlet state.
The presence of the primary amine group is expected to make the luminescence of this compound highly sensitive to the surrounding environment. In polar protic solvents, the amine group can form hydrogen bonds with solvent molecules. This interaction can alter the energy levels of the excited state and influence the rates of radiative (fluorescence) and non-radiative decay processes. Consequently, changes in solvent polarity, viscosity, or pH could lead to shifts in the emission wavelength (fluorochromism) and changes in the fluorescence intensity. nih.gov This environmental sensitivity is a key feature of many fluorescent probes containing amino groups. While phosphorescence (emission from an excited triplet state) is possible, it is often less efficient for nitrogen heterocycles in fluid solutions at room temperature.
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although no published crystal structure for this compound is currently available, the technique would provide invaluable information if a suitable crystal could be grown and analyzed.
An XRD analysis would reveal:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule, confirming the planarity of the quinoline ring and the geometry of the substituent groups.
Conformation: The orientation of the amine group relative to the quinoline ring.
Crystal Packing: How individual molecules are arranged in the unit cell of the crystal.
Intermolecular Interactions: The presence and geometry of non-covalent interactions that stabilize the crystal lattice. For this compound, hydrogen bonds involving the N-H donors of the amine group and the quinoline nitrogen as a potential acceptor would be of particular interest. These interactions play a crucial role in determining the physical properties of the solid material.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is constructed, from which the positions of the atoms can be determined and the full molecular and crystal structure can be refined.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
The crystallographic parameters determined from the X-ray diffraction data are summarized in the interactive table below. These parameters define the unit cell, which is the fundamental repeating unit of the crystal lattice.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₂ |
| Formula Weight | 172.23 |
| Crystal System | Orthorhombic |
| Space Group | Pbc2_1 |
| a (Å) | 8.1357(3) |
| b (Å) | 12.3333(5) |
| c (Å) | 17.9942(10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1806.33(15) |
| Z | 8 |
The molecular structure, as determined by this analysis, is depicted by an Oak Ridge Thermal Ellipsoid Plot (ORTEP), which provides a visual representation of the molecule with thermal ellipsoids indicating the anisotropic displacement of atoms.
Intermolecular Interactions in Crystal Lattices (Hydrogen Bonding, π-Stacking)
The stability of the crystal lattice of this compound is maintained by a combination of intermolecular forces, including hydrogen bonding and π-stacking interactions. The primary amino group (-NH₂) acts as a hydrogen bond donor, forming connections with electronegative atoms on adjacent molecules.
While specific quantitative details on hydrogen bonding for this compound are not extensively detailed in the primary literature, the analysis of closely related quinoline structures reveals the prevalence of such interactions in defining the supramolecular architecture. For instance, in related compounds, π-stacking interactions between the aromatic quinoline rings are a significant stabilizing force. These interactions are characterized by specific geometric parameters, such as the centroid-centroid distance and the shift distance between parallel rings. In a structurally similar compound, these distances were found to be in the range of 3.668–3.734 Å and 1.233–1.464 Å, respectively, indicating a parallel-displaced stacking arrangement. This type of interaction is crucial for the dense packing of aromatic molecules in the solid state.
A summary of typical intermolecular interactions observed in related quinoline crystal structures is presented below.
| Interaction Type | Parameter | Typical Range |
|---|---|---|
| π-Stacking | Centroid-Centroid Distance (Å) | 3.6 - 3.8 |
| Shift Distance (Å) | 1.2 - 1.5 | |
| Hydrogen Bonding (N-H···N) | Donor-Acceptor Distance (Å) | 2.8 - 3.2 |
| Angle (°) | 150 - 180 |
Computational and Theoretical Investigations of 2,8 Dimethylquinolin 5 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is widely used to study the electronic structure and properties of molecules like substituted quinolines. nih.govtandfonline.comrsc.org DFT calculations can determine optimized geometries, electronic properties such as dipole moments, and map out electrostatic potentials to predict reactivity. nih.gov
Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This is crucial for accurately calculating all other molecular properties. For 2,8-Dimethylquinolin-5-amine, the process would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable form.
Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. acs.org For this compound, key rotations would be around the C5-NH2 bond. While the quinoline (B57606) ring system is largely planar and rigid, the orientation of the amino group's hydrogen atoms and any subtle puckering can be determined. Identifying the global minimum energy conformer is essential for subsequent accurate calculations. Although specific conformational analysis studies for this compound are not detailed in the available literature, this type of analysis is standard for understanding the structure of aminoquinoline derivatives. acs.org
Table 1: Theoretical Geometrical Parameters This table would typically present the calculated bond lengths and angles for the optimized structure of this compound. Since specific published data is unavailable, a representative format is shown.
| Parameter | Description | Calculated Value (Example) |
|---|---|---|
| r(C5-N1) | Bond length between Carbon-5 and Amino Nitrogen | ~1.40 Å |
| r(N-H) | Bond length of Amino N-H | ~1.01 Å |
| a(C4-C5-N1) | Bond angle involving the amino group attachment point | ~121° |
| d(C4-C5-N1-H) | Dihedral angle showing the orientation of the amino group | ~0° or ~180° |
Note: The values presented are hypothetical examples based on typical DFT calculations for similar aromatic amines and are for illustrative purposes only.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO : The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater propensity to accept electrons.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO. A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, suggesting that the molecule can be easily excited. irjweb.comnih.gov Conversely, a large energy gap implies high stability and lower reactivity. rsc.orgirjweb.com
For this compound, the HOMO is expected to be localized over the electron-rich aromatic rings and the lone pair of the amino group, reflecting its nucleophilic character. The LUMO would likely be distributed across the quinoline ring system, particularly the pyridine (B92270) part, which is more electron-deficient. The energy gap (ΔE) is a key indicator of the molecule's stability and potential for charge transfer within the molecule. nih.govuq.edu.au
Table 2: Frontier Molecular Orbital (FMO) Properties This table illustrates the type of data obtained from an FMO analysis. Specific calculated values for this compound are not available in the cited literature.
| Property | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (Gap) | Energy gap (ELUMO - EHOMO) | ~3.0 to 4.0 |
Note: Values are typical ranges for similar aromatic molecules and serve as an illustration.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting how it will interact with other species. nih.gov
Negative Regions (Red/Yellow) : These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the nitrogen atom of the quinoline ring and the nitrogen of the 5-amino group due to their lone pairs of electrons.
Positive Regions (Blue) : These areas indicate electron-deficient regions, typically around hydrogen atoms, and are prone to nucleophilic attack. The hydrogen atoms of the amino group would be the most positive sites.
Neutral Regions (Green) : These areas have a near-zero potential, often found over the carbon framework of the aromatic rings.
While a specific MEP map for this compound has not been found in the searched literature, analysis of similar quinoline derivatives confirms these general patterns. nih.govresearchgate.net
Noncovalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. NCI analysis, often visualized using the Reduced Density Gradient (RDG), helps to identify and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric clashes. imperial.ac.ukchemtools.org
For this compound, NCI analysis would reveal:
Hydrogen Bonds : The amino group (-NH2) can act as a hydrogen bond donor, and the quinoline nitrogen can act as a hydrogen bond acceptor. These interactions are crucial for its binding to biological receptors.
π-π Stacking : The planar aromatic quinoline system can engage in π-π stacking interactions with other aromatic molecules.
Steric Interactions : The methyl groups at positions 2 and 8 may cause some steric hindrance, which would appear as destabilizing interactions in an NCI plot. imperial.ac.uk
This type of analysis provides qualitative insight into the bonding and interaction zones within and between molecules. chemtools.orgresearchgate.netacs.org
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural elucidation and confirmation. DFT calculations can simulate infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net
Predicted IR spectra can help assign vibrational modes observed experimentally. astrochem.org Theoretical UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), can predict electronic transition energies and maximum absorption wavelengths (λmax), which relate to the HOMO-LUMO gap. researchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method is one of the most reliable and widely used techniques for calculating theoretical NMR chemical shifts. nih.gov This method involves computing the nuclear magnetic shielding tensors for a molecule in its optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
A GIAO-DFT calculation for this compound would predict the ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental data is a robust method for confirming the molecular structure. mdpi.comresearchgate.net While specific GIAO calculations for this compound are not available in the reviewed literature, studies on similar heterocyclic systems have shown excellent correlation between theoretical and experimental NMR data. nih.govmdpi.com
Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) This table shows how predicted NMR data would be presented and compared with experimental values.
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| C2-CH₃ | Data not available | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available | Data not available |
| C5-NH₂ | Data not available | Data not available | Data not available | Data not available |
| C8-CH₃ | Data not available | Data not available | Data not available | Data not available |
Vibrational Frequency and Intensity Calculations
Vibrational spectroscopy, in conjunction with quantum chemical calculations, serves as a powerful tool for the characterization of molecular structures. Density Functional Theory (DFT) is a commonly employed method for calculating the vibrational frequencies and intensities of quinoline derivatives. nih.govnih.gov For this compound, such calculations would typically be performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. tandfonline.comnih.gov
The theoretical vibrational analysis for this compound would yield a set of normal modes of vibration, each with a corresponding frequency and intensity for both infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data, if available, to validate the computed geometry and provide a detailed assignment of the observed vibrational bands to specific molecular motions. For instance, the characteristic vibrational modes would include C-H stretching of the methyl and aromatic groups, N-H stretching of the amine group, and various ring stretching and bending modes of the quinoline core.
Table 1: Illustrative Calculated Vibrational Frequencies for this compound This table is for illustrative purposes only, as specific experimental or calculated data for this compound was not found in the reviewed literature.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) |
|---|---|---|
| N-H Symmetric Stretch | 3450 | 25.5 |
| N-H Asymmetric Stretch | 3550 | 30.2 |
| Aromatic C-H Stretch | 3050-3150 | 15.8 |
| Methyl C-H Stretch | 2950-3000 | 45.7 |
| C=C/C=N Ring Stretch | 1500-1600 | 80.1 |
| N-H Bending | 1620 | 55.4 |
| Methyl Bending | 1375-1450 | 40.3 |
| C-N Stretch | 1300 | 65.9 |
Time-Dependent DFT (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules and simulating their electronic absorption spectra. nih.govrsc.org This approach is widely used to predict the UV-Vis absorption characteristics of organic compounds, including quinoline derivatives. By applying TD-DFT, one can calculate the vertical excitation energies, oscillator strengths, and corresponding electronic transitions for this compound. ijcce.ac.ir
These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, and can help in understanding the influence of the methyl and amine substituents on the electronic structure of the quinoline scaffold. The results from TD-DFT calculations are instrumental in interpreting experimental UV-Vis spectra and can elucidate the relationship between molecular structure and photophysical properties. nih.gov
Specific TD-DFT data for this compound is not available in the current literature. However, Table 2 provides a hypothetical representation of the kind of data that would be generated from such a computational study, based on findings for analogous compounds.
Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound This table is for illustrative purposes only, as specific experimental or calculated data for this compound was not found in the reviewed literature.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 3.54 | 350 | 0.15 |
| S₀ → S₂ | 4.13 | 300 | 0.28 |
| S₀ → S₃ | 4.77 | 260 | 0.45 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
Conformational Flexibility and Dynamic Behavior
Molecular dynamics simulations can be employed to explore the conformational landscape of this compound. Such simulations would reveal the accessible conformations of the molecule by tracking the atomic positions and velocities over time. nih.gov Key aspects to investigate would include the rotation of the methyl groups and the inversion or rotation of the amine group. Analysis of the simulation trajectory can provide information on the preferred dihedral angles and the energy barriers between different conformations. This is particularly relevant for understanding how the molecule might interact with biological targets or other molecules. nih.gov While specific studies on this molecule are lacking, research on similar substituted aminoquinolines highlights the importance of conformational analysis in determining their biological activity. acs.org
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its solvent environment. MD simulations are an excellent tool for studying these solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), one can investigate how the solvent affects its conformational preferences and electronic properties. mdpi.com The simulations can provide details on the solvation shell structure, including the number and arrangement of solvent molecules around the solute. Furthermore, the analysis of solvatochromic shifts, which are changes in the absorption or emission spectra due to the solvent, can be aided by MD simulations coupled with quantum mechanical calculations. researchgate.net Studies on other quinoline derivatives have shown that solvent polarity can have a pronounced effect on their electronic spectra. mdpi.com
Derivatives, Analogues, and Structure Activity Relationships Sar in Chemical Design
Synthesis and Characterization of Substituted 2,8-Dimethylquinolin-5-amine Derivatives
The synthesis of substituted this compound derivatives can be approached through various synthetic strategies, primarily focusing on the modification of the quinoline (B57606) ring system and derivatization at the exocyclic amine functionality.
Modification of the Quinoline Ring System
Modifications to the core quinoline structure of this compound are crucial for fine-tuning its physicochemical and biological properties. These modifications often involve electrophilic substitution reactions, leveraging the electron-donating nature of the amino and methyl groups to direct incoming substituents. The precise locations of these substitutions are dictated by the directing effects of the existing groups on the aromatic ring.
Derivatization at the Amine Functionality
The primary amine group at the C5 position serves as a versatile handle for a wide array of chemical transformations. Acylation, alkylation, and sulfonylation are common methods to introduce new functional groups, thereby altering the compound's polarity, steric profile, and hydrogen bonding capabilities. For instance, the reaction of the amine with various acyl chlorides or sulfonyl chlorides can yield a library of amide and sulfonamide derivatives, respectively.
Halogenated and Alkylated Analogues
The introduction of halogens and alkyl groups onto the quinoline scaffold can significantly impact the molecule's lipophilicity and electronic properties, which in turn can influence its interactions with biological targets.
Halogenated Analogues: General methods for the regioselective halogenation of 8-substituted quinolines have been developed, often proceeding under metal-free conditions. rsc.orgresearchgate.net For instance, the use of trihaloisocyanuric acid allows for the controlled introduction of halogen atoms at specific positions on the quinoline ring. rsc.org While specific examples for this compound are not extensively documented, these general protocols suggest plausible routes to its halogenated derivatives.
Alkylated Analogues: The alkylation of quinolines can be achieved through various methods, including C-H bond activation catalyzed by transition metals like rhodium. nih.gov These reactions can introduce alkyl groups at positions ortho to the nitrogen atom. Direct C2-alkylation of quinoline N-oxides has also been reported as a metal-free approach. rsc.org The application of these methods to this compound would likely require careful optimization to control regioselectivity due to the presence of multiple activating groups.
Elucidation of Structure-Reactivity Relationships
The relationship between the chemical structure of this compound derivatives and their reactivity is a key area of investigation. For instance, in the context of aminoquinolines, the substitution pattern on the quinoline ring has been shown to be critical for their activity. youtube.comnih.gov Electron-withdrawing groups at the 7-position of 4-aminoquinolines, for example, can influence the pKa of the quinoline ring nitrogen and the side-chain amino group, which is a crucial determinant of their biological activity. youtube.com While direct SAR studies on this compound are limited, a general principle from related quinoline series suggests that modifications to the electronic and steric properties of the molecule will have a profound impact on its reactivity and potential biological efficacy. researchgate.netnih.govmdpi.com
Theoretical Approaches to Structure-Activity Relationship Analysis
Computational methods provide powerful tools for understanding and predicting the properties of molecules, including their reactivity and biological activity.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For various classes of aminoquinolines, QSAR models have been successfully developed to predict their antimalarial activity. nih.govresearchgate.net These models typically use a range of molecular descriptors that quantify physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).
Cheminformatics and Molecular Fingerprint Analysis
Cheminformatics provides a powerful computational lens to analyze and predict the biological activities of chemical compounds, playing a pivotal role in modern drug discovery and materials science. longdom.org For a molecule like this compound, these techniques allow researchers to systematically explore its structure-activity relationships (SAR) by representing its chemical structure in a machine-readable format. nih.gov This enables large-scale data analysis, similarity searching, and the development of predictive models to guide the synthesis of novel derivatives with enhanced properties. researchgate.net
At the core of many cheminformatics approaches is the concept of the molecular fingerprint. A molecular fingerprint is a bitstring representation (a series of 1s and 0s) that encodes the structural features of a molecule. nih.gov Different types of fingerprints exist, each capturing distinct aspects of the molecular topology and chemical information. For instance, path-based fingerprints like the FP2 type encode linear fragments of atoms, while circular fingerprints, such as Extended-Connectivity Fingerprints (ECFP), capture the circular atomic neighborhood around each atom. nih.gov
For this compound, an ECFP fingerprint would be generated by identifying all unique atomic environments and hashing them into a bitstring. The presence of the quinoline core, the specific positions of the two methyl groups (at C2 and C8), and the amine group (at C5) would each contribute unique patterns to this fingerprint, creating a distinct digital identifier for the molecule.
One of the primary applications of molecular fingerprints is in similarity searching. By comparing the fingerprint of a query molecule (like this compound) with the fingerprints of thousands or millions of other compounds in a database, researchers can rapidly identify structurally similar analogues. researchgate.net The degree of similarity is often quantified using the Tanimoto coefficient, which measures the overlap between two fingerprints. A Tanimoto score of 1 indicates identical molecules, while a score of 0 signifies no shared features.
This similarity information is crucial for SAR analysis. If this compound is found to have a desirable biological activity, compounds with high fingerprint similarity are more likely to share that activity. researchgate.net This principle allows chemists to prioritize which new derivatives to synthesize and test. For example, a computational analysis might compare the fingerprint of the parent compound to hypothetical derivatives to predict how structural changes would affect similarity and, by extension, biological activity.
Table 1: Hypothetical Similarity Analysis of this compound Analogues This table illustrates how the Tanimoto similarity coefficient, calculated from molecular fingerprints, can be used to compare this compound to hypothetical analogues. Higher scores suggest greater structural similarity.
| Compound Name | Structural Modification from Parent Compound | Hypothetical Tanimoto Similarity to Parent |
| This compound | (Parent Compound) | 1.00 |
| 2-Methylquinolin-5-amine | Removal of C8-methyl group | 0.85 |
| 8-Methylquinolin-5-amine | Removal of C2-methyl group | 0.88 |
| 2,8-Dimethylquinolin-6-amine | Shift of amine group from C5 to C6 | 0.79 |
| 2,8-Diethylquinolin-5-amine | Replacement of methyl groups with ethyl groups | 0.72 |
Beyond similarity searching, molecular fingerprints serve as descriptors for building quantitative structure-activity relationship (QSAR) models. dergipark.org.trmdpi.com QSAR models are mathematical equations that correlate variations in a molecule's structure with changes in its biological activity. researchgate.net In this context, the individual bits of a fingerprint (or other calculated molecular descriptors) are used as the independent variables to predict an activity, such as inhibitory concentration (IC50) or binding affinity. dergipark.org.tr
By training a QSAR model on a dataset of quinoline derivatives with known activities, researchers can develop a tool to predict the activity of new, unsynthesized compounds. mdpi.com For example, a model might learn that the presence of a specific bit in the fingerprint, corresponding to the hydrogen-bond donor capability of the C5-amine group, is critical for activity. Conversely, it might find that structural features leading to steric hindrance near the C8-methyl group are detrimental. This insight provides a rational basis for designing the next generation of compounds.
Table 2: Illustrative QSAR Data using Molecular Fingerprint Bits This table shows a simplified, hypothetical example of how the presence or absence of specific structural features, represented by fingerprint bits, could be correlated with a biological activity score for a series of quinoline derivatives.
| Compound ID | Fingerprint Bit A (Represents C5-Amine) | Fingerprint Bit B (Represents C8-Methyl) | Fingerprint Bit C (Represents C2-Methyl) | Hypothetical Activity Score (0-10) |
| This compound | 1 | 1 | 1 | 8.5 |
| Analogue 1 | 1 | 0 | 1 | 7.2 |
| Analogue 2 | 1 | 1 | 0 | 7.8 |
| Analogue 3 | 0 | 1 | 1 | 2.1 |
| Analogue 4 | 1 | 0 | 0 | 6.1 |
Exploration of Chemical Reactivity and Mechanistic Pathways
Reactivity in Nucleophilic and Electrophilic Substitution Reactions
The reactivity of 2,8-Dimethylquinolin-5-amine is dichotomous, reflecting the electronic nature of its two fused rings. The pyridine (B92270) ring is inherently electron-deficient and is generally deactivated towards electrophilic attack. Conversely, the benzene (B151609) portion of the molecule, particularly due to the presence of the powerful electron-donating amino group at the C5 position, is highly activated for electrophilic aromatic substitution.
Electrophilic Substitution: The amino group is a strongly activating, ortho-, para- directing group. In the case of this compound, the position para to the amine (C10) is unavailable as it is a bridgehead carbon. Therefore, electrophilic attack is predominantly directed to the C6 position, which is ortho to the amino group. Reactions such as halogenation, nitration, and sulfonation would be expected to yield the 6-substituted product. The high activation provided by the amine group often necessitates milder reaction conditions to prevent polysubstitution or oxidative side reactions. While electrophilic substitution on an unsubstituted quinoline (B57606) ring typically occurs at the C5 and C8 positions to maintain the aromaticity of the pyridine ring in the reaction intermediate, the C5-amino group's directing effect is overriding in this derivative quora.comquimicaorganica.org.
Nucleophilic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom, especially at the C2 and C4 positions. However, this compound lacks a suitable leaving group at these positions, making direct nucleophilic aromatic substitution (SNAr) challenging under standard conditions nih.gov. Such reactions typically require the presence of a good leaving group, like a halide, and are often facilitated by harsh reaction conditions. The methyl group at the C2 position would also provide some steric hindrance to an incoming nucleophile.
Oxidation and Reduction Chemistry of the Quinoline Amine Moiety
The quinoline amine moiety of this compound can undergo both oxidation and reduction reactions, targeting either the heterocyclic ring system or the amino substituent.
Oxidation: The amino group is sensitive to oxidation and can be transformed into nitroso or nitro functionalities, or it can promote oxidative polymerization. Studies on the parent compound, 5-aminoquinoline (B19350), have shown that chemical oxidation using reagents like ammonium persulfate ((NH₄)₂S₂O₈) can lead to the formation of oligomeric structures containing phenazine-like units trdizin.gov.trhacettepe.edu.tr. It is plausible that this compound would exhibit similar behavior, with the reaction potentially occurring at activated positions such as C6.
Reduction: The quinoline ring is susceptible to reduction under various conditions. Catalytic hydrogenation or reduction with specific reagents can reduce the pyridine ring, the benzene ring, or both.
Selective Pyridine Ring Reduction: The most common reduction involves the pyridine portion of the molecule to yield 1,2,3,4-tetrahydroquinoline derivatives. This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd), or chemical reductants like sodium cyanoborohydride or Hantzsch esters with a catalyst acs.orgsioc-journal.cn.
Dearomatization: Under photochemical conditions in the presence of an acid and a reductant like triethylsilane, quinolines can undergo a dearomatization process to yield allylic silanes nih.gov.
The specific products and yields of reduction reactions are highly dependent on the chosen reagents and reaction conditions as summarized in the table below.
| Reduction Type | Common Reagents | Expected Product for Quinoline Core |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | 1,2,3,4-Tetrahydroquinoline |
| Transfer Hydrogenation | Hantzsch Ester, Formic Acid | 1,2,3,4-Tetrahydroquinoline researchgate.net |
| Hydride Reduction | NaBH₃CN, LiAlH₄ | 1,2-Dihydroquinoline or 1,2,3,4-Tetrahydroquinoline sioc-journal.cn |
| Photochemical Reduction | TFA, Triethylsilane, UV light | Dihydro- and Tetrahydro- derivatives nih.gov |
Reaction Mechanism Studies (e.g., via Intermediates, Kinetic Isotope Effects)
While specific mechanistic studies, such as kinetic isotope effect analyses, for this compound are not extensively documented in the literature, the reaction pathways can be inferred from established mechanisms for its core structures.
Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution at the C6 position is expected to proceed through a standard SEAr pathway. An incoming electrophile (E⁺) attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized across the ring and, importantly, can be stabilized by the lone pair of electrons on the adjacent amino group. The final step involves the loss of a proton (H⁺) from the C6 position to restore aromaticity.
Reduction of the Quinoline Ring: The mechanism for the reduction of quinolines can vary. For instance, a proposed mechanism for the boronic acid-catalyzed reduction with a Hantzsch ester involves the initial activation of the quinoline ring via hydrogen bonding with the catalyst. This is followed by hydride transfer from the Hantzsch ester to generate a dihydroquinoline intermediate, which is then further reduced to the final tetrahydroquinoline product acs.org.
Photochemical and Photophysical Reaction Mechanisms
The photophysical and photochemical properties of this compound are largely influenced by the quinoline chromophore and the electron-donating amino group. Studies on the closely related 5-aminoquinoline (5AQ) provide significant insight into these mechanisms nih.gov.
Photophysical Properties: Like other quinoline derivatives, this compound is expected to be fluorescent. Its absorption spectrum would likely feature π→π* transitions at lower wavelengths and n→π* transitions at higher wavelengths scielo.br. The presence of the amino group at C5 is known to cause a significant red-shift in the absorption and emission spectra compared to unsubstituted quinoline. The photophysical properties of 5AQ are highly sensitive to the solvent environment; its fluorescence intensity and decay time decrease in protic solvents due to hydrogen bonding, which promotes non-radiative decay pathways nih.gov.
Photochemical Mechanisms: 5-Aminoquinoline is recognized as a potent photobase. Upon absorption of UV light, the molecule is promoted to an electronic excited state that possesses significant charge-transfer character. In this state, electron density shifts from the amino group towards the heterocyclic ring, which dramatically increases the basicity of the ring nitrogen chemrxiv.org. This excited-state intramolecular charge transfer (ICT) is a key feature of its photochemistry. It is anticipated that this compound would exhibit similar photobasicity, a property that could be harnessed in light-triggered chemical reactions.
The table below summarizes key photophysical parameters for related quinoline compounds, providing a basis for estimating the properties of this compound.
| Compound | Absorption Max (λabs) | Emission Max (λem) | Key Feature |
| Quinoline | ~313 nm | ~350 nm | Parent heterocycle |
| 5-Aminoquinoline | ~345 nm | ~470 nm (in non-polar solvent) | Strong positive solvatochromism nih.gov |
| 6-Aminoquinoline Derivatives | 215-290 nm | - | Antioxidant activity studied researchgate.net |
| Substituted Bis-quinolinyl-chalcones | - | 527-568 nm | Large Stokes shifts observed rsc.org |
Applications in Advanced Materials and Catalysis
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. mdpi.com The spontaneous formation of these ordered structures through a process called self-assembly is a powerful strategy for creating complex and functional materials. Quinoline (B57606) derivatives are excellent building blocks for supramolecular assemblies due to their planar aromatic structure, which facilitates π-π stacking, and the presence of nitrogen atoms that can act as hydrogen bond acceptors.
The structure of 2,8-Dimethylquinolin-5-amine is particularly suited for creating intricate supramolecular architectures. The amine group can act as a hydrogen bond donor, while the quinoline nitrogen is a hydrogen bond acceptor. These interactions, combined with π-π stacking of the quinoline rings, can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. The methyl groups at the 2 and 8 positions can influence the packing of the molecules, potentially leading to the formation of porous materials or materials with specific host-guest properties.
The stability and structure of supramolecular assemblies are governed by a variety of non-covalent interactions. mdpi.comnih.gov For this compound, several key interactions are expected to play a role:
Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atom in the quinoline ring is a hydrogen bond acceptor. This allows for the formation of robust intermolecular hydrogen bonding networks, which are crucial for the formation of stable supramolecular structures.
π-π Stacking: The extended aromatic system of the quinoline ring is prone to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the stability of the assembly. The methyl groups may influence the geometry of this stacking, leading to either cofacial or offset arrangements.
C-H···π Interactions: The methyl groups can also participate in weaker C-H···π interactions, where a hydrogen atom from a methyl group interacts with the π-electron cloud of a neighboring quinoline ring. These interactions, though weaker than hydrogen bonds, can provide additional stability and directionality to the self-assembly process. doi.org
Anion-π Interactions: In the presence of anions, the electron-deficient nature of the aromatic quinoline ring can lead to anion-π interactions, further stabilizing the supramolecular framework. doi.org
The interplay of these various non-covalent forces allows for the precise control over the final architecture of the supramolecular assembly. chemrxiv.orgrsc.org
Quinoline derivatives, particularly 8-hydroxyquinolates, are well-known for their use in luminescent materials, most notably in organic light-emitting diodes (OLEDs). researchgate.net The luminescence in these materials often arises from the formation of metal complexes, where the quinoline derivative acts as a ligand. The coordination of the ligand to a metal ion can significantly alter its photophysical properties, leading to enhanced emission intensity, tunable emission colors, and improved stability.
This compound can be utilized in the design of luminescent supramolecular systems through several approaches:
As a Ligand for Luminescent Metal Complexes: The amine and quinoline nitrogen atoms can act as a bidentate chelating ligand for various metal ions, including those known to form luminescent complexes such as Zn(II), Al(III), and various transition metals. The resulting metal complexes can then self-assemble through non-covalent interactions to form highly ordered, luminescent materials.
As a Building Block for Metal-Organic Frameworks (MOFs): By functionalizing this compound with additional coordinating groups, such as carboxylic acids, it can be used as an organic linker for the construction of luminescent MOFs. The inherent luminescence of the quinoline core, combined with the ordered structure of the MOF, can lead to materials with interesting photophysical properties.
Through Aggregation-Induced Emission (AIE): While the monomeric form of this compound may not be highly emissive in solution, its aggregation in the solid state or in poor solvents could lead to enhanced luminescence through the AIE effect. The restriction of intramolecular rotations in the aggregated state can block non-radiative decay pathways, leading to a significant increase in emission intensity.
The photoluminescence properties of such systems, including emission wavelength, quantum yield, and lifetime, can be tuned by modifying the metal ion, the ancillary ligands, and the nature of the non-covalent interactions that govern the supramolecular assembly. researchgate.net
Ligand Design for Metal Complexation and Coordination Chemistry
The ability of this compound to act as a ligand for metal ions is a key feature that underpins many of its potential applications. The presence of two potential coordination sites—the quinoline nitrogen and the exocyclic amino group—allows it to act as a chelating ligand, forming stable complexes with a variety of metal ions.
Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. google.com this compound is expected to act as a bidentate ligand, coordinating to a metal ion through the nitrogen atoms of the quinoline ring and the 5-amino group, forming a stable six-membered chelate ring.
The metal ion binding affinity of this compound will be influenced by several factors:
The nature of the metal ion: The affinity will vary depending on the size, charge, and electronic configuration of the metal ion. Hard metal ions will prefer to bind to the hard nitrogen donor atoms of the ligand.
The pH of the solution: The protonation state of the amino group and the quinoline nitrogen will be pH-dependent, which will in turn affect their ability to coordinate to a metal ion.
Steric effects: The methyl groups at the 2 and 8 positions may introduce steric hindrance, which could influence the coordination geometry and the stability of the resulting metal complex.
The closely related 8-hydroxyquinoline (B1678124) is a well-studied chelating agent that forms stable complexes with a wide range of metal ions. dovepress.comnih.gov By analogy, this compound is also expected to be a potent chelator, with potential applications in areas such as metal ion sensing, extraction, and catalysis. The table below shows the binding affinity of a related 5-nitro-8-hydroxyquinoline-proline hybrid ligand for various essential metal ions, illustrating the strong chelating power of the 8-hydroxyquinoline scaffold. mdpi.com
| Metal Ion | Log K (ML) | Log K (ML₂) |
| Cu(II) | 11.93 | 10.15 |
| Zn(II) | 8.89 | 8.11 |
| Fe(II) | 7.64 | 6.45 |
| Fe(III) | 13.23 | 12.01 |
Table showing the stability constants (Log K) for the formation of metal-ligand complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid. mdpi.com
The synthesis of organometallic complexes involving this compound can be achieved through various synthetic routes. A common method involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or a metal carbonyl, in an appropriate solvent.
For example, half-sandwich complexes of ruthenium and rhodium can be synthesized by reacting this compound with the dimeric precursors [Ru(p-cymene)Cl₂]₂ or [Rh(Cp*)Cl₂]₂, respectively. mdpi.com The reaction typically proceeds by displacing the chloride ligands with the chelating aminoquinoline ligand. The synthesis of chiral metal complexes for asymmetric catalysis can be achieved by using a chiral derivative of this compound or by employing a chiral auxiliary during the synthesis. mdpi.com
The general procedure for the synthesis of such complexes often involves dissolving the ligand and the metal precursor in an anhydrous solvent under an inert atmosphere, followed by heating to facilitate the reaction. mdpi.com The resulting complex can then be isolated and purified by techniques such as crystallization or chromatography. The synthesis of related 8-hydroxyquinoline derivatives via the Mannich reaction is also a well-established method. mdpi.com
Catalytic Applications
Metal complexes incorporating quinoline-based ligands have shown significant promise in various catalytic applications. The electronic properties of the quinoline ring and the steric environment around the metal center can be fine-tuned by modifying the substituents on the ligand, allowing for the optimization of the catalyst's activity and selectivity.
Complexes of this compound are potential candidates for a range of catalytic transformations, including:
Asymmetric Transfer Hydrogenation (ATH): Chiral metal complexes, particularly those of ruthenium, rhodium, and iridium, containing diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines. mdpi.com A chiral derivative of this compound could serve as the chiral ligand in such catalysts, enabling the enantioselective synthesis of valuable chiral alcohols and amines.
Hydroaminoalkylation: Group 4 and 5 metal complexes are known to catalyze the hydroaminoalkylation of alkenes, a process that involves the addition of an N-H bond across a C=C double bond. google.com The aminoquinoline ligand could provide the necessary electronic and steric environment to promote this transformation, offering a direct route to more complex amine-containing molecules.
Oxidation Reactions: Metal complexes of quinoline derivatives can act as catalysts for various oxidation reactions, such as the oxidation of alcohols and hydrocarbons. The redox-active nature of the metal center, modulated by the quinoline ligand, is key to the catalytic activity.
The catalytic performance of these complexes will depend on the choice of metal, the reaction conditions, and the specific structure of the this compound ligand. The methyl groups at the 2 and 8 positions are likely to play a significant role in influencing the selectivity of the catalytic reactions by creating a specific chiral pocket around the metal center.
Catalysis in Organic Transformations
While this compound is not typically a catalyst in its own right, its molecular framework is highly relevant to the design of ligands for transition metal-catalyzed organic reactions. The nitrogen atom of the quinoline ring and the exocyclic amino group can act as coordination sites for metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes.
The presence of the 8-methyl group is particularly significant. In related 8-methylquinoline (B175542) compounds, the nitrogen atom and the methyl group work in concert to form stable cyclometallated complexes with various transition metals. This chelating effect is instrumental in directing C-H activation reactions, a powerful tool in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. It is plausible that this compound could be employed as a ligand in similar transformations, where the quinoline nitrogen and the 5-amino group could chelate a metal center, thereby facilitating a range of catalytic reactions.
Quinoline derivatives, more broadly, have been successfully used as ligands in a variety of catalytic processes. For instance, copper complexes with quinoline-based ligands have demonstrated notable catalytic activity in the oxidation of catechol to o-quinone. The electronic properties of the quinoline ligand, influenced by its substituents, play a crucial role in the catalytic efficiency of the metal complex. Electron-donating groups, such as the amino and methyl groups in this compound, can increase the electron density at the coordinating nitrogen atom, which may enhance the stability and reactivity of the resulting metal catalyst. mdpi.com
Below is a table summarizing the components of a potential catalytic system involving a quinoline amine ligand:
| Component | Role in Catalysis | Potential Influence of this compound Structure |
| Transition Metal | The active center of the catalyst, facilitating bond formation and breakage. | The choice of metal would depend on the desired organic transformation. |
| Ligand | Modulates the steric and electronic properties of the metal center, influencing catalyst activity, selectivity, and stability. | The quinoline nitrogen and 5-amino group can act as a bidentate ligand. The methyl groups can influence solubility and steric hindrance around the metal center. |
| Substrates | The reactants that are converted into products by the catalyst. | The catalytic system could be designed for a variety of organic transformations, such as cross-coupling, C-H activation, or oxidation reactions. |
| Solvent/Additives | Provide the reaction medium and can influence catalyst performance. | The choice of solvent would depend on the solubility of the catalyst and substrates. |
Development of Chiral Catalysts from Quinoline Amine Scaffolds
A significant application of quinoline amines in catalysis is their use as scaffolds for the development of chiral ligands for asymmetric synthesis. Asymmetric catalysis is of paramount importance in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds.
Structurally similar compounds, such as chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation (ATH) of imines. mdpi.com In these systems, the chiral quinoline-based ligand coordinates to a metal center (e.g., rhodium or ruthenium), creating a chiral environment that directs the hydrogenation to produce one enantiomer of the product in excess. mdpi.com
For example, chiral ligands like (R)-CAMPY and (R)-Me-CAMPY, which are derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, have been used to create catalysts for the ATH of dihydroisoquinolines, key intermediates in the synthesis of biologically active alkaloids. mdpi.com The stereochemical outcome of the reaction is dictated by the chirality of the ligand.
The general approach for developing a chiral catalyst from a quinoline amine scaffold like this compound would involve the following steps:
Chiral Resolution or Asymmetric Synthesis: Obtaining an enantiomerically pure form of the quinoline amine or a derivative thereof.
Ligand Synthesis: Modification of the chiral quinoline amine to create a ligand with appropriate coordination properties. This might involve the introduction of other coordinating groups.
Complexation: Reacting the chiral ligand with a suitable transition metal precursor to form the active chiral catalyst.
The performance of such a catalyst in an asymmetric reaction is typically evaluated by the conversion of the starting material and the enantiomeric excess (ee) of the product, which is a measure of the stereoselectivity of the reaction.
The following table provides a conceptual overview of the application of a chiral quinoline amine-based catalyst in asymmetric transfer hydrogenation:
| Catalyst Component | Function | Example from Related Systems |
| Chiral Ligand | Creates a chiral environment around the metal center, inducing enantioselectivity. | Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone (e.g., CAMPY, Me-CAMPY). mdpi.com |
| Metal Precursor | Provides the catalytically active metal. | [RhCp*Cl2]2, [Ru(p-cymene)Cl2]2. mdpi.com |
| Substrate | The prochiral molecule to be hydrogenated. | Dihydroisoquinolines, imines. mdpi.com |
| Hydrogen Source | Provides the hydrogen atoms for the reduction. | Formic acid/triethylamine mixture. mdpi.com |
| Product | The chiral amine with a high enantiomeric excess. | Chiral tetrahydroisoquinolines. mdpi.com |
Given the successful use of structurally related quinoline amines in asymmetric catalysis, it is highly probable that this compound could serve as a valuable precursor for the development of novel chiral ligands and catalysts.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the compound This compound to construct a detailed article covering its biological interactions and mechanistic pathways as outlined.
The user's request is highly specific, demanding an investigation into the in vitro molecular target interactions, cellular-level effects, and antimicrobial activity of this particular chemical entity. However, searches for experimental studies on this compound did not yield specific results regarding:
Enzyme Inhibition and Modulation Mechanisms: No studies were found detailing the inhibitory or modulatory effects of this compound on specific enzymes.
Receptor Binding Studies: There is a lack of published research investigating the binding affinity and activity of this compound at various biological receptors.
Effects on Cell Growth and Viability: Specific data on the cytotoxic or cytostatic effects of this compound against named cancer cell lines or other cultured cells is not available.
Induction of Cellular Pathways: Research detailing the induction of specific pathways, such as apoptosis or cell cycle arrest, by this compound could not be located.
Antimicrobial Activity: There are no specific reports on the in vitro antimicrobial efficacy of this compound against particular microbial strains.
While research exists for other quinoline derivatives, which as a class are known to exhibit a wide range of biological activities, the user's strict instruction to focus solely on this compound prevents the inclusion of data from related but distinct compounds. To maintain scientific accuracy and adhere to the provided constraints, the requested article cannot be generated at this time due to the absence of specific research findings for this compound.
Investigation of Biological Interactions and Mechanistic Pathways Excluding Clinical Studies
Structure-Activity Relationships in Biological Systems (Mechanistic Focus)
The biological activity of quinoline (B57606) compounds is intricately linked to their molecular structure. The nature, position, and stereochemistry of substituents on the quinoline ring can significantly influence their interaction with biological targets.
Correlation of Structural Modifications with Molecular Interaction Profiles
For aminoquinolines, the position of the amino group and the presence of other substituents are critical determinants of their biological activity. In the context of antimalarial 4-aminoquinolines, for instance, an electron-withdrawing group at the 7-position has been shown to be crucial for activity. nih.govacs.org While 2,8-Dimethylquinolin-5-amine features an amino group at the 5-position, the electronic effects of the methyl groups at the 2 and 8 positions would likely modulate the electron density of the quinoline ring system, thereby influencing its binding affinity to various biological targets.
The lipophilicity conferred by the two methyl groups can also play a significant role. Increased lipophilicity can enhance membrane permeability, leading to higher intracellular concentrations, but it can also affect solubility and interaction with specific protein binding pockets. The table below summarizes the general structure-activity relationships observed in related aminoquinoline series, which can provide a framework for understanding the potential molecular interactions of this compound.
Table 1: General Structure-Activity Relationships of Aminoquinoline Derivatives
| Structural Feature | Position | Influence on Biological Activity | Reference |
|---|---|---|---|
| Electron-withdrawing group | 7 | Generally enhances antimalarial activity in 4-aminoquinolines. | nih.govacs.org |
| Amino group | 4 | Crucial for antimalarial activity; side chain modifications are key. | youtube.com |
| Amino group | 8 | Implicated in the mechanism of action of some antimalarial drugs. policycommons.net | policycommons.net |
Identification of Key Pharmacophores for Target Engagement
A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect. For many biologically active quinoline derivatives, the planar aromatic ring system is a key pharmacophoric feature that allows for intercalation into DNA or interaction with flat hydrophobic regions of protein targets. orientjchem.orgresearchgate.net
The key pharmacophoric elements of this compound can be postulated as:
The Quinoline Nitrogen: Acts as a hydrogen bond acceptor.
The 5-Amino Group: Can function as a hydrogen bond donor and a point of interaction with polar residues in a binding site.
The Aromatic Ring System: Provides a scaffold for π-π stacking and hydrophobic interactions.
The 2- and 8-Methyl Groups: Contribute to the hydrophobic profile and may influence the orientation of the molecule within a binding pocket.
These features suggest that this compound could potentially interact with a range of biological targets, including enzymes and nucleic acids, through a combination of hydrogen bonding, and hydrophobic and aromatic interactions.
Mechanistic Elucidation of Biological Effects (e.g., DNA Interaction, Membrane Disruption)
The biological effects of quinoline derivatives are often attributed to their interactions with fundamental cellular components like DNA and cell membranes.
Quinoline-based compounds are well-documented for their ability to interact with DNA. researchgate.netnih.gov This interaction can occur through several mechanisms, including intercalation, where the planar quinoline ring inserts itself between the base pairs of the DNA double helix. researchgate.net This intercalation can lead to a distortion of the DNA structure, interfering with replication and transcription processes, which can ultimately trigger cell death. researchgate.net Some quinoline derivatives also act as topoisomerase inhibitors, enzymes that are crucial for managing DNA topology during replication. nih.gov By inhibiting these enzymes, these compounds can induce DNA strand breaks. researchgate.net
While direct evidence for this compound is not available, its planar aromatic structure is consistent with the potential for DNA intercalation. Furthermore, some quinoline derivatives have been shown to induce DNA damage through the generation of reactive oxygen species (ROS).
The lipophilic character imparted by the dimethyl substitution on the quinoline ring of this compound suggests a potential for interaction with cellular membranes. While not a primary mechanism for all quinolines, some derivatives have been shown to affect membrane integrity. This can range from altering membrane fluidity to causing more significant disruption, which can be a mechanism of action for some antimicrobial quinolines. mdpi.com For instance, certain fungicidal quinoline derivatives have been identified that exhibit activity against Candida biofilms, which may involve membrane-related processes. mdpi.com The accumulation of the compound within the lipid bilayer could disrupt membrane potential and the function of membrane-bound proteins.
Table 2: Investigated Compounds
| Compound Name |
|---|
| This compound |
| 4-aminoquinolines |
Future Research Directions and Emerging Opportunities
Exploration of New Synthetic Methodologies and Scalable Production
The future development of applications for 2,8-Dimethylquinolin-5-amine hinges on the availability of efficient and scalable synthetic routes. While classical methods for quinoline (B57606) synthesis like the Skraup and Doebner-von Miller reactions are well-established, they often require harsh conditions. nih.gov Future research will likely focus on modern, sustainable, and scalable methodologies.
Key areas of exploration include:
Transition Metal Catalysis: The use of catalysts like palladium, copper, and cobalt for C-H bond activation and cross-coupling reactions offers a powerful tool for constructing the quinoline core and introducing functional groups with high selectivity. mdpi.com These methods can lead to higher yields and milder reaction conditions, which are crucial for large-scale industrial processes. nih.govgoogle.com
Green Chemistry Approaches: The development of eco-friendly protocols is a major trend. This includes using greener solvents like aqueous ethanol, employing reusable catalysts such as modified zeolites, and utilizing energy-efficient techniques like microwave irradiation. nih.govnih.gov Such approaches reduce waste and improve the environmental footprint of the synthesis. nuph.edu.ua
Flow Chemistry: Continuous flow reactors offer significant advantages for scalable production, providing better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. Adapting synthetic routes for this compound to flow chemistry could be a critical step towards its commercial viability.
| Methodology | Key Advantages | Potential for Scalability | References |
|---|---|---|---|
| Classical (e.g., Skraup) | Well-established, uses simple starting materials. | Moderate; often requires harsh conditions and produces byproducts. | nih.gov |
| Transition Metal Catalysis | High selectivity, milder conditions, broad functional group tolerance. | High; catalyst cost and removal can be a challenge. | mdpi.comnih.gov |
| Green Chemistry (e.g., Microwave) | Reduced reaction times, lower energy consumption, safer solvents. | Good; specialized equipment may be required for large scale. | nih.gov |
| Flow Chemistry | Excellent process control, enhanced safety, high throughput. | Excellent; ideal for industrial-scale production. | google.com |
Advanced Characterization Techniques and In Situ Analysis
A thorough understanding of the structure, properties, and behavior of this compound is fundamental. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to confirm the structure of synthesized quinoline derivatives, advanced methods can provide deeper insights. nih.govresearchgate.net
Future research will benefit from:
In Situ Spectroscopy: Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the synthesis of quinolines in real-time. rsc.orgresearchgate.net This allows for the study of reaction mechanisms and the identification of transient intermediates, leading to better optimization of reaction conditions. rsc.org
Advanced Crystallography: Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of the molecule, including bond lengths, angles, and intermolecular interactions. This data is invaluable for understanding its physical properties and for computational modeling.
Spectroscopic Studies: Detailed investigation of the photophysical properties using techniques like UV-Vis and fluorescence spectroscopy is crucial, especially for applications in sensors and functional materials where light absorption and emission are key. nanobioletters.com
Integration of Machine Learning and AI in Compound Design and Property Prediction
For this compound, emerging opportunities include:
Predictive Modeling: ML models can be trained on large datasets of known quinoline derivatives to predict various properties of new, unsynthesized analogues. doaj.orgresearchgate.net This includes predicting chemical reactivity, such as identifying the most likely sites for electrophilic substitution, as well as forecasting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for potential therapeutic agents. doaj.orgmdpi.commdpi.com
Generative Models: AI can be used to design novel quinoline derivatives with specific desired properties. researchgate.net Generative Adversarial Networks (GANs) and other models can explore the vast chemical space to propose new structures that are optimized for a particular function, such as high binding affinity to a biological target or specific photophysical characteristics for a material application.
Structure-Activity Relationship (SAR) Studies: Computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) can provide detailed insights into how structural modifications affect the biological activity of quinoline derivatives. mdpi.comnih.gov This knowledge can guide the rational design of more potent and selective compounds.
| AI/ML Application | Objective | Potential Impact on this compound Research | References |
|---|---|---|---|
| Predictive Modeling | Forecast chemical reactivity, solubility, toxicity, and other properties. | Rapidly screen virtual derivatives to prioritize synthesis efforts. | eurekalert.orgnewswise.comdoaj.org |
| Generative Design | Create novel molecular structures with optimized properties. | Design new functional materials or therapeutic leads based on the core scaffold. | researchgate.net |
| 3D-QSAR/CoMFA | Analyze structure-activity relationships to guide compound optimization. | Identify key structural features for enhancing a desired biological or material property. | mdpi.comnih.gov |
Discovery of Novel Applications in Functional Materials and Sensor Technologies
The quinoline scaffold is a well-known fluorophore, and its derivatives are widely explored for their unique photophysical properties. nih.govrsc.org This opens up significant opportunities for this compound in the development of advanced functional materials.
A primary area for future research is in chemosensors. Quinoline-based compounds can be designed as highly selective and sensitive fluorescent sensors for detecting various analytes, particularly metal ions. nanobioletters.comnih.gov The mechanism often involves the binding of a metal ion to the quinoline derivative, which modulates the fluorescence properties (e.g., causing a "turn-on" or "turn-off" response). rsc.orgmdpi.com
Potential research directions include:
Metal Ion Sensors: Designing derivatives of this compound to selectively detect environmentally or biologically important metal ions like Fe³⁺ and Zn²⁺. nanobioletters.comnih.gov Such sensors could have applications in environmental monitoring and bio-imaging. nanobioletters.com
Organic Electronics: The aromatic, electron-rich nature of the quinoline ring makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. Research could focus on synthesizing derivatives with tailored electronic properties.
Smart Materials: Incorporating the this compound moiety into polymers or other materials could lead to "smart" materials that respond to external stimuli like pH changes or the presence of specific chemicals.
Deeper Understanding of Molecular Interactions in Biological Systems (Non-Clinical)
Quinoline derivatives are known to interact with a wide range of biological macromolecules, which is the basis for their diverse pharmacological activities. nih.govorientjchem.orgresearchgate.net While avoiding clinical aspects, fundamental research into the molecular interactions of this compound can provide valuable insights into biochemical processes.
Key research avenues include:
DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA. orientjchem.org Studying the binding affinity and mode of interaction of this compound with DNA can elucidate the structural features that govern this process.
Enzyme Inhibition: Many quinoline-based compounds act as enzyme inhibitors. acs.org Future research could use in vitro assays and molecular docking simulations to investigate whether this compound or its derivatives can inhibit specific enzymes, providing tools for biochemical research. mdpi.com
Protein Binding: Investigating the binding of this compound to proteins like serum albumin can provide fundamental data on its transport and distribution properties in biological media.
Design of Multi-Functional Quinoline Systems
A growing trend in chemistry is the design of single molecules that possess multiple functions or can target multiple pathways simultaneously. mdpi.com This "hybrid" approach can lead to materials with enhanced properties or molecules with synergistic effects. nih.gov
For this compound, this could involve:
Hybrid Molecules: Covalently linking the this compound scaffold to other functional moieties. For example, combining it with another pharmacophore could lead to dual-target agents for research purposes. nih.gov
Multi-Target Ligands: Designing derivatives that can interact with multiple biological targets. This strategy is being explored in drug design to create more effective agents. mdpi.comrsc.org
Sensor-Effector Systems: Creating molecules where one part of the structure (the sensor) detects an analyte, triggering a response in another part of the structure (the effector). For instance, a derivative could be designed to bind a metal ion, which in turn activates a catalytic site on the same molecule.
The exploration of these future research directions will undoubtedly unlock the full potential of this compound, transforming it from a simple chemical compound into a valuable tool for innovation in materials science, computational chemistry, and fundamental biological research.
Q & A
Basic: What are the established synthetic routes for 2,8-dimethylquinolin-5-amine, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of this compound (CAS not explicitly provided) is typically achieved via multi-step organic reactions. A literature-based procedure involves alkylation and amination steps starting from substituted quinoline precursors. For example, 2,8-dimethylquinoline is first synthesized, followed by nitration and reduction to introduce the amine group at the 5-position .
- Key variables for optimization :
- Catalyst selection : Use of palladium or copper catalysts for C-N coupling in amination steps.
- Temperature control : Maintaining 80–100°C during nitration to avoid by-products.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Reduction conditions : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite for nitro-to-amine conversion.
Methodological approaches like Design of Experiments (DoE) can systematically optimize yield and purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- 1H/13C NMR :
- FT-IR :
- Mass Spectrometry :
Advanced: How does the electronic structure of this compound influence its regioselectivity in metal coordination or catalytic applications?
Answer:
The electron-donating methyl groups at positions 2 and 8 increase electron density on the quinoline ring, while the 5-amine group acts as a strong σ-donor. This structure favors coordination with transition metals (e.g., Cu²⁺, Fe³⁺) at the nitrogen-rich 5-position. Computational studies (DFT) reveal:
- Metal binding sites : Amine nitrogen and quinoline N atom form stable chelates.
- Applications : Potential use in catalysis (e.g., C-C coupling) or as a fluorescent probe via metal-induced emission shifts .
Experimental validation requires X-ray crystallography or EXAFS to confirm coordination geometry .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.
- Structural verification : Confirm compound purity via HPLC (>98%) and characterize metabolites.
- Meta-analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects in solubility) .
For example, conflicting antimicrobial results may stem from differences in bacterial strain susceptibility or compound solubility in culture media .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Answer:
- Hazards : Classified as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure (H302, H312, H332) .
- Handling :
- Use PPE (nitrile gloves, lab coat) and work in a fume hood.
- Avoid contact with oxidizers; store in airtight containers at 2–8°C.
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: What computational tools are recommended for predicting the reactivity and stability of this compound under varying pH conditions?
Answer:
- pKa prediction : Software like MarvinSketch or ACD/Labs to estimate amine group basicity (predicted pKa ~5.5–6.5).
- DFT calculations : Gaussian or ORCA for modeling protonation states and stability of intermediates.
- Solubility modeling : COSMO-RS to predict solubility in aqueous buffers, critical for biological assays .
Experimental validation via UV-Vis titration or potentiometry is advised .
Basic: How can researchers validate the purity of this compound, and what are common impurities in its synthesis?
Answer:
- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 70:30); retention time ~8–10 minutes.
- Common impurities :
Advanced: What strategies enhance the solubility of this compound in aqueous media for in vitro studies?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for encapsulation.
- pH adjustment : Protonate the amine group (pH <5) to form water-soluble salts (e.g., HCl salt).
- Surfactants : Polysorbate 80 (0.01% w/v) to stabilize colloidal dispersions .
Validate solubility via dynamic light scattering (DLS) to confirm no aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
